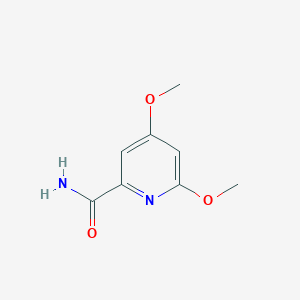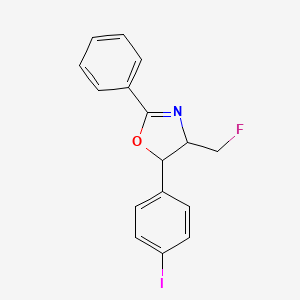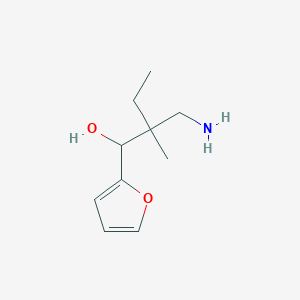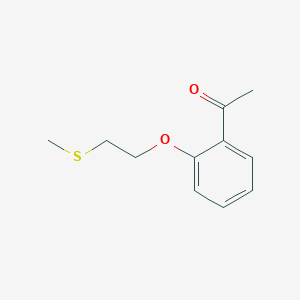
4,6-Dimethoxypicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxypicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of two methoxy groups attached to the pyridine ring at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinamide typically involves the reaction of 4,6-dimethoxypyridine with an appropriate amide-forming reagent. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield while minimizing waste and environmental impact. The use of non-toxic reagents and environmentally friendly solvents is preferred to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4,6-Dimethoxypicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxypicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
2-Amino-4,6-dimethoxypyrimidine: Used in the synthesis of pesticides and pharmaceuticals.
4-Amino-2,6-dimethoxypyrimidine: Known for its biological activity and used in various chemical syntheses.
Uniqueness: 4,6-Dimethoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4,6-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-6(8(9)11)10-7(4-5)13-2/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
LWIOYNSIIXVYBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)




![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)

![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)





